Desertomycin A

Beschreibung

Discovery and Early Characterization

The initial discovery of the desertomycin (B81353) family dates back to 1958, when it was first reported to be produced by Streptomyces flavofungini isolated from African desert sand. academicjournals.org One of the earliest identified members of this family was Desertomycin A, also known as Antibiotic 1012-A. academicjournals.orgscbt.com Early research focused on isolating and purifying this compound from fermentation broths. academicjournals.org

The structural elucidation of this compound was a significant undertaking due to its large and complex nature. Comprehensive analysis using techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), as well as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, were instrumental in determining its chemical structure. academicjournals.org Further detailed investigation using 2D NMR techniques provided a more complete understanding of its stereochemistry. academicjournals.org These early studies established this compound as a 42-membered macrocyclic lactone with activity against various bacteria, yeasts, and fungi. academicjournals.orgscbt.com

Table 1: Key Milestones in the Discovery and Characterization of this compound

| Milestone | Description | Key Techniques | Reference |

| Discovery | First reported production by Streptomyces flavofungini from desert sand. | Isolation from fermentation broth. | academicjournals.org |

| Alternative Name | Also identified as Antibiotic 1012-A. | N/A | scbt.com |

| Initial Structural Analysis | Elucidation as a 42-membered macrocyclic lactone. | ESI-MS/MS, 1H NMR, 13C NMR. | academicjournals.orgscbt.com |

| Detailed Structural Elucidation | Comprehensive investigation of its stereochemical structure. | 2D NMR techniques. | academicjournals.org |

Chemical Classification and Structural Family

This compound is classified as a macrolide antibiotic, a group of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. scbt.combioaustralis.com Specifically, it belongs to the aminopolyol polyketide family and the marginolactones subfamily, which are aminopolyol polyketides containing a macrolactone ring. medchemexpress.comresearchgate.net

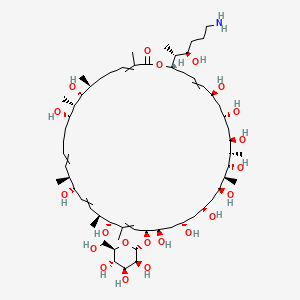

The core structure of this compound is a 42-membered macrolactone ring. scbt.com This large ring structure is a defining feature of the desertomycin family of compounds. The molecular formula for this compound is C₆₁H₁₀₉NO₂₁. scbt.com This complex structure is a result of a sophisticated biosynthetic pathway within the producing microorganisms. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121820-50-6 | scbt.com |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ | scbt.com |

| Molecular Weight | 1192.50 g/mol | scbt.com |

| Chemical Class | Macrolide, Aminopolyol Polyketide | medchemexpress.com |

| Structural Feature | 42-membered macrocyclic lactone | scbt.com |

Producing Organisms and Natural Sources

This compound is a natural product synthesized by various species of actinomycetes, particularly from the genus Streptomyces. nih.gov These filamentous bacteria are well-known producers of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. academicjournals.org

The primary producers of desertomycins are Streptomyces species isolated from terrestrial soils. nih.gov For instance, Streptomyces flavofungini was the first identified source. academicjournals.orgmdpi.com Other reported producers of this compound include Streptomyces macronensis and Streptomyces spectabilis. academicjournals.orgmedchemexpress.com More recently, Streptomyces alboflavus has also been identified as a producer of this compound. academicjournals.orgwikipedia.orgacademicjournals.org

While traditionally isolated from soil environments, research has expanded to include marine sources. nih.gov Strains of Streptomyces althioticus have been isolated from marine environments, such as associated with the intertidal seaweed Ulva sp., and have been found to produce new variants of desertomycin, highlighting the potential of marine ecosystems as a source for novel antibiotics. nih.govnih.gov

Table 3: Known Producers of this compound and Related Compounds

| Producing Organism | Environment/Source | Produced Compound(s) | Reference |

| Streptomyces flavofungini | African desert sand, soil | This compound | academicjournals.orgmdpi.com |

| Streptomyces macronensis | Soil | This compound | academicjournals.org |

| Streptomyces spectabilis | Soil | This compound | academicjournals.orgmedchemexpress.com |

| Streptomyces alboflavus | Soil (e.g., Western Sichuan Plateau, China) | This compound | academicjournals.orgwikipedia.orgacademicjournals.org |

| Streptomyces althioticus | Marine seaweed (Ulva sp.), Thar Desert soil | Desertomycin G | nih.govnih.gov |

| Streptoverticillium baldaccii | Soil | Desertomycins | nih.gov |

| Streptomyces sp. strain YIM 121038 | N/A | This compound, Desertomycin X | asm.org |

Eigenschaften

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Genetic Elucidation of Desertomycin a

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster for desertomycin (B81353) has been identified and characterized from Streptomyces nobilis JCM4274. nih.govresearchgate.net The entire gene cluster spans a significant 127-kb region of the bacterial chromosome. nih.govresearchgate.netnii.ac.jp Successful cloning and heterologous expression of this large BGC in Streptomyces lividans TK23 have confirmed its role in desertomycin production, achieving yields of over 130 mg/L. nih.govresearchgate.net The cluster is comprised of genes encoding the core polyketide synthases, accessory enzymes for tailoring reactions, and regulatory proteins that control the expression of the biosynthetic machinery.

Polyketide Synthase (PKS) Genes (e.g., dstA1-A8)

The core of the desertomycin biosynthetic machinery is a type I polyketide synthase (PKS) system. The gene cluster contains nineteen genes, which include eight distinct type I PKS genes, designated dstA1 through dstA8. nii.ac.jp These genes are transcribed in a single direction and encode a total of twenty-one modules responsible for the iterative decarboxylative chain-elongation reactions that build the polyketide backbone of desertomycin. nii.ac.jp An acyl-carrier protein (ACP) is located at the N-terminus of DstA1, which is typical for the initiation of polyketide synthesis. nii.ac.jp

Accessory Enzyme Genes

In addition to the core PKS genes, the desertomycin BGC contains seven genes predicted to encode accessory enzymes. nii.ac.jp These enzymes are crucial for the post-PKS modifications of the polyketide chain, which are essential for the final structure and bioactivity of Desertomycin A. A discrete acyltransferase (AT) gene, dstE, is also located within the cluster. nii.ac.jp Furthermore, genes such as dstB (arginine 2-monooxygenase) and dstD (acyl-CoA ligase) are involved in the formation of the starter unit for the PKS. nii.ac.jp

Regulatory Genes (e.g., LuxR-family transcriptional regulator)

The regulation of desertomycin biosynthesis is controlled by a LuxR-family transcriptional regulator encoded within the BGC. nii.ac.jp LuxR-type regulators are known to act as transcriptional activators, and in some cases, repressors, controlling a wide variety of biological processes in bacteria. ebi.ac.uk In the context of antibiotic biosynthesis in Streptomyces, these regulators often act as pathway-specific switches, modulating the expression of the biosynthetic genes. nih.govkoreascience.kr The presence of this regulatory gene suggests a tightly controlled mechanism for the production of this compound.

Key Enzymatic Transformations in the Biosynthetic Pathway

The biosynthesis of this compound involves several key enzymatic transformations that are critical for the formation of its unique chemical structure. These include the selection of an unusual starter unit for the polyketide chain and a final modification step that yields the mature antibiotic.

Proposed Starter Unit Chemistry (e.g., 4-guanidinylbutanoyl-CoA priming)

It has been proposed that the biosynthesis of desertomycin and related marginolactones is initiated by a 4-guanidinylbutanoyl-CoA starter unit, rather than the more common γ-aminobutanoyl-CoA. uni-hannover.denih.gov This hypothesis is supported by the presence of genes within the BGC, such as dstB and dstD, which are responsible for the formation of 4-guanidinobutyryl-CoA. nii.ac.jp The use of a guanidino-protected starter unit is thought to prevent the facile cyclization of an amino-functionalized starter unit during the early stages of polyketide synthesis. uni-hannover.denih.gov

Role of Amidinohydrolase (DstH) in De-amidination

A crucial final step in the biosynthesis of this compound is the de-amidation of its immediate precursor, Desertomycin B. This reaction is catalyzed by an amidinohydrolase enzyme, DstH. uni-hannover.denih.gov The gene encoding this enzyme, dstH, has been identified within the desertomycin gene cluster. uni-hannover.denih.gov Deletion of the dstH gene in Streptomyces macronensis resulted in the accumulation of Desertomycin B, the guanidino form of the antibiotic, and the complete abolishment of this compound production. uni-hannover.denih.govresearchgate.net Furthermore, purified DstH enzyme was shown to efficiently catalyze the in vitro conversion of Desertomycin B to this compound. uni-hannover.denih.govresearchgate.net This provides conclusive evidence for the role of DstH in the terminal de-amidation step, which effectively removes the protecting group from the starter unit and yields the final, active form of the antibiotic. uni-hannover.denih.gov

Oxidative Deamination Events (e.g., this compound to Oasomycin F)

Following the initial formation of this compound by a polyketide synthase (PKS) pathway, it serves as a precursor for other members of the desertomycin family. rsc.orgnih.gov The first detected step in this post-PKS modification sequence is an oxidative deamination. rsc.orgrsc.org This reaction converts this compound into Oasomycin F. rsc.org This transformation is a crucial branching point in the biosynthetic cascade, leading to a variety of related structures. The process may be a mechanism for the producing organism to store and later reuse nitrogen. rsc.org

Lactonization Steps (e.g., Oasomycin F to Oasomycin B)

Subsequent to the oxidative deamination, Oasomycin F undergoes further transformation. The next key step involves the lactonization of the side chain. rsc.orgrsc.org This intramolecular cyclization converts Oasomycin F into Oasomycin B, which is often the main product found during fermentation. rsc.org This lactonization event is a significant step in the diversification of the desertomycin family, creating a more stable cyclic structure in the side chain.

Terminal Glycosylation/Demannosylation (e.g., Aglycone Derivatives)

The desertomycin family of compounds, including this compound and Oasomycin B, are often found as glycosides, typically bearing an α-linked D-mannose moiety attached at the 22-OH position. rsc.orgresearchgate.net It is presumed that this mannosylation occurs at an early stage of the biosynthesis, potentially to facilitate the transport of the macrolactones through the cell membrane and out into the culture filtrate. rsc.org

In the later stages of fermentation, particularly during the stationary growth phase, enzymatic demannosylation can occur. rsc.orgrsc.org This process removes the mannose sugar, resulting in the corresponding aglycones of the oasomycins. rsc.org This late-stage demannosylation may serve as a way for the producing organism to reclaim carbohydrates when nutrients become scarce. rsc.org The timing of fermentation can be manipulated to control the glycosylation state of the final products. rsc.org

Strategies for Enhanced Production and Yield Optimization

Maximizing the yield of this compound and its derivatives requires a multi-faceted approach, involving the selection of high-producing microbial strains, optimization of fermentation conditions, and innovative cultivation techniques.

Strain Isolation and Optimization

The foundation of high-yield production lies in the isolation and improvement of the producing microorganism. Desertomycins are produced by actinomycetes, such as Streptoverticillium baldacii subsp. netropse (strain FH-S 1625) and various Streptomyces species. rsc.orgnih.gov Strategies for enhancing production at the strain level include:

Isolation Programs : Screening diverse environmental sources, such as soil, for new, more potent strains is a primary step. ekb.egbibliomed.org Techniques like the Waksman's crowded plate technique can be employed to identify antibiotic-producing microbes from complex communities. nih.gov

Classical Mutagenesis : Traditional methods involving exposure to mutagens like ultraviolet radiation or chemicals can be used to induce random mutations. This is followed by high-throughput screening to select for mutants that exhibit enhanced production of the desired antibiotic. nih.gov

Rational Strain Improvement : For industrial strains, introducing mutations that confer resistance to certain drugs (e.g., streptomycin, rifampin) can sometimes lead to a high frequency of overproducing mutants. nih.gov This method has been shown to significantly increase antibiotic yields. nih.gov

| Strategy | Description | Potential Outcome |

| New Strain Isolation | Screening environmental samples for novel producing organisms. | Discovery of strains with naturally higher yields or unique derivatives. |

| Classical Mutagenesis | Inducing random genetic mutations and screening for overproducers. | Generation of stable, high-yield mutants. nih.gov |

| Drug Resistance Selection | Inducing resistance to specific antibiotics to indirectly select for overproduction. | High frequency of obtaining mutants with significantly enhanced productivity. nih.gov |

Fermentation Process Modulation (e.g., pH-static fermentations)

Controlling the physicochemical environment during fermentation is critical for directing metabolic pathways and maximizing product yield. For the desertomycin family, pH has been identified as a key parameter. rsc.orgekb.eg

pH-Static Fermentation : Maintaining a constant pH throughout the fermentation process can be used to direct the biosynthesis towards specific desired members of the desertomycin family. rsc.org By preventing pH drifts that naturally occur during microbial growth and metabolism, producers can maintain optimal enzymatic activity for the desired biosynthetic steps. The optimal pH for the production of antimicrobial metabolites by Streptomyces is often around neutral (pH 7). ekb.eg

Fermentation Time : The duration of the fermentation has a direct impact on the final product profile. Shorter fermentation times (e.g., 50-70 hours) tend to yield glycosylated compounds like Oasomycin B. rsc.org In contrast, longer fermentation periods (e.g., 80-100 hours) allow for enzymatic demannosylation to occur, leading to an accumulation of the corresponding aglycones, such as Oasomycin A. rsc.org

| Parameter | Method of Control | Effect on Production |

| pH | pH-static fermentation using automated acid/base feeding. | Directs the fermentation process to produce specific, desired desertomycin family members. rsc.org |

| Time | Varying the harvest time of the fermentation batch. | Shorter times favor glycosylated compounds; longer times favor aglycone derivatives. rsc.org |

Co-culture Fermentation Techniques

Microorganisms in their natural habitats exist in complex communities, and their interactions can trigger the production of secondary metabolites that are not expressed in pure cultures. nih.govopenbiotechnologyjournal.com This principle is harnessed in co-culture fermentation to enhance antibiotic production.

Co-cultivation involves growing the producing strain alongside one or more different microorganisms. openbiotechnologyjournal.com This simulated natural environment can induce stress, competition, or signaling events that activate "silent" or poorly expressed biosynthetic gene clusters. nih.govopenbiotechnologyjournal.com While specific co-culture partners for enhancing this compound production are not extensively detailed in the literature, the general strategy has proven effective for other antibiotics produced by Streptomyces. The presence of other bacteria can provide chemical or physical stimuli that lead to an increase in the yield of target compounds. nih.gov This approach is a promising avenue for awakening cryptic biosynthetic potential and boosting the production of valuable metabolites like this compound. openbiotechnologyjournal.comresearchgate.net

Heterologous Expression Systems for Biosynthesis

The heterologous expression of the desertomycin biosynthetic gene cluster (BGC) has been a significant breakthrough in understanding and producing this complex macrolide antibiotic. This approach allows for the production of this compound in a host organism that is more amenable to genetic manipulation and fermentation than the native producer.

Researchers successfully identified and cloned the entire 127-kb BGC responsible for desertomycin biosynthesis from Streptomyces nobilis JCM4274. nih.govresearchgate.netnii.ac.jpnii.ac.jp To achieve this, a bacterial artificial chromosome (BAC) vector was employed, a tool capable of holding large DNA fragments. nih.govresearchgate.net This BAC clone, containing the complete desertomycin BGC, was then introduced into the well-characterized heterologous host, Streptomyces lividans TK23. nih.govresearchgate.net

The successful expression of the gene cluster in S. lividans TK23 resulted in the production of this compound. nih.govnii.ac.jp Remarkably, the heterologous host exhibited a significant yield, with an average production of more than 130 mg per liter. nih.govresearchgate.net This demonstrated the viability of using S. lividans as a platform for the sustainable production of this compound and its analogs. The use of heterologous expression not only facilitates the production of the natural product but also opens avenues for biosynthetic engineering to create novel derivatives. nii.ac.jp

The following table summarizes the key components and outcomes of the heterologous expression system developed for this compound biosynthesis.

| Component | Description | Reference |

| Native Producer | Streptomyces nobilis JCM4274 | nih.govresearchgate.netnii.ac.jp |

| Biosynthetic Gene Cluster (BGC) Size | 127-kb | nih.govresearchgate.net |

| Cloning Vector | Bacterial Artificial Chromosome (BAC) | nih.govresearchgate.net |

| Heterologous Host | Streptomyces lividans TK23 | nih.govresearchgate.net |

| Product | This compound | nih.govnii.ac.jp |

| Average Yield | >130 mg/L | nih.govresearchgate.net |

Structural Elucidation and Conformational Analysis of Desertomycin a

Application of Advanced Spectroscopic Techniques for Structure Determination

The foundational work of elucidating the planar structure and later the intricate stereochemistry of Desertomycin (B81353) A has heavily relied on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govmdpi.com These methods provide complementary information, allowing for a comprehensive structural assignment.

NMR spectroscopy has been indispensable in piecing together the molecular framework of Desertomycin A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial for this process. researchgate.netasm.org

1D NMR, specifically ¹H and ¹³C NMR, provides the initial overview of the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, the ¹H NMR spectrum of this compound reveals characteristic signals for various types of protons, including eight olefinic protons, numerous oxymethines, multiple methylenes, and several secondary and tertiary methyl groups. mdpi.com The ¹³C NMR data confirms these features, and comparison with published data has been a key step in confirming the identity of isolated compounds as this compound. mdpi.comresearchgate.net

2D NMR techniques have been essential for establishing the connectivity between these atoms. Key 2D NMR experiments used in the analysis of this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Analysis of COSY spectra allowed for the delineation of several spin systems or fragments within the molecule. asm.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. nih.govasm.org This technique was vital for assigning the numerous methine and methylene (B1212753) groups in the polyketide chain. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are separated by two or three bonds. HMBC was critical for connecting the fragments identified by COSY, piecing together the large macrolactone ring, and establishing the linkage point of the mannose sugar to the macrolide core at position C-22. mdpi.com

Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY): This powerful technique was employed to resolve the complex 44-carbon macrolide structure of a related analogue, demonstrating its utility for such complex molecules.

The combined analysis of these 1D and 2D NMR datasets allowed researchers to meticulously build the planar structure of this compound. mdpi.comasm.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Note: Chemical shifts (δ) are reported in ppm. Data is compiled from various studies and may show slight variations based on the solvent and instrument used. mdpi.commdpi.com

| Position | ¹³C (ppm) | ¹H (ppm) |

| 1 | 174.5 | - |

| 2 | 124.9 | 5.85 (d) |

| 3 | 145.2 | 6.80 (dd) |

| 5 | 73.0 | 4.07 (m) |

| 22 | 79.1 | 3.84 (m) |

| 46 | 40.2 | 2.93 (m) |

| 1' (Mannose) | 101.4 | 4.83 (d) |

Mass spectrometry provides crucial information about a molecule's mass and elemental composition. For this compound, High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) has been fundamental. scirp.org

HRMS analysis of this compound reveals a quasimolecular ion ([M+H]⁺) peak at an m/z (mass-to-charge ratio) of approximately 1192.7584. mdpi.com This high-precision mass measurement allows for the confident determination of its molecular formula as C₆₁H₁₀₉NO₂₁. mdpi.com This formula, indicating eight degrees of unsaturation, is consistent with the structural features determined by NMR, such as double bonds and the large ring structure. mdpi.com Tandem mass spectrometry (ESI-MS/MS) has also been used to analyze the fragmentation pattern of the molecule, providing further corroboration of the proposed structure. academicjournals.org

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 1192.7565 | 1192.7584 | C₆₁H₁₁₀NO₂₁⁺ |

| [M+Na]⁺ | - | 1214.7377 | C₆₁H₁₀₉NNaO₂₁⁺ |

Stereochemical Assignment Methodologies

Determining the three-dimensional arrangement of atoms, or stereochemistry, of a complex molecule like this compound is a significant undertaking that goes beyond the capabilities of the standard NMR and MS techniques used for planar structure elucidation.

The relative stereochemistry—the orientation of stereocenters relative to one another—has been a major focus of research. While early attempts to crystallize this compound for X-ray analysis were unsuccessful, advanced NMR methods provided the necessary insights. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects protons that are close to each other in space, regardless of their bonding connectivity. csbsju.edu NOESY and the related Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative configuration of stereocenters. asm.orglongdom.org By observing NOE correlations, researchers can deduce which substituents are on the same face of the ring or carbon chain. csbsju.edu For the desertomycin class of molecules, NOESY correlations were key in establishing the geometry of double bonds (E/Z) and the relative configurations of the numerous chiral centers in the macrolide ring. asm.org

J-based Configurational Analysis: The magnitude of the coupling constants (J-values) between adjacent protons can provide information about the dihedral angle between them, which in turn helps to define the relative stereochemistry. This method has been applied to assign stereotetrads in related complex natural products. mdpi.com

Universal NMR Database Method: A significant breakthrough in assigning the stereochemistry of the desertomycin/oasomycin class of compounds came from the use of a "universal NMR database". mdpi.comnih.govnih.gov This computational method involves comparing the experimental ¹³C NMR data of a natural product's fragments with a database of chemical shifts calculated for all possible stereoisomers of that fragment. nih.gov By finding the best match, the relative stereochemistry can be predicted with a high degree of confidence. nih.gov This approach was successfully used to predict the relative stereochemistry of the C21–C38 portion of the desertomycin family. mdpi.comnih.gov

Ultimately, the most definitive proof of a proposed stereochemical assignment comes from chemical synthesis. researchgate.net The synthesis of a specific stereoisomer and the subsequent comparison of its spectroscopic data with that of the natural product provides unambiguous confirmation.

For the desertomycin/oasomycin family, a "proof-of-concept" strategy was employed. Researchers synthesized the C21–C38 degradation product of the natural product. nih.gov The spectroscopic data of this synthetic fragment perfectly matched the data from the natural material, confirming the stereochemistry that had been previously predicted by the universal NMR database method. nih.govnih.gov Furthermore, the total synthesis of Oasomycin A, a closely related family member, was undertaken to validate the structural assignment proposed by Kishi and coworkers, thereby confirming the stereochemistry for this class of molecules. researcher.life This synthesis-driven approach serves as the ultimate verification of the complex stereochemical architecture of this compound. mdpi.comresearchgate.net

Biological Activities and Molecular Mechanisms of Action of Desertomycin a

Antibacterial Activity Spectrum and Specificity

Desertomycin (B81353) A exhibits a notable antibacterial effect, which is primarily directed towards Gram-positive bacteria. bioaustralis.commdpi.com Its efficacy against Gram-negative bacteria is considerably limited. bioaustralis.commdpi.com The compound's activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. nih.gov

Activity Against Gram-Positive Bacterial Pathogens

Desertomycin A has demonstrated potent activity against a variety of Gram-positive bacteria. mdpi.comacademicjournals.org Studies have reported MIC values ranging from 1.0 to 10 µg/ml against several Gram-positive species. academicjournals.org For instance, research on this compound isolated from Streptomyces alboflavus SC11 showed significant inhibitory action against several pathogenic bacteria. academicjournals.org

Key findings include:

Bacillus cereus : Exhibited high sensitivity with a MIC value of 3.9 µg/ml. academicjournals.org

Bacillus subtilis : Showed susceptibility with a MIC value of 7.8 µg/ml. academicjournals.org

Staphylococcus aureus : Was also inhibited at a MIC value of 7.8 µg/ml. academicjournals.org

Another related compound, Desertomycin G, has also shown strong inhibitory activities against a range of Gram-positive clinical pathogens, including Corynebacterium urealyticum, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens. researchgate.netnih.gov

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus cereus | 3.9 | academicjournals.org |

| Bacillus subtilis | 7.8 | academicjournals.org |

| Staphylococcus aureus | 7.8 | academicjournals.org |

Activity Against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

This compound has shown activity against Mycobacterium tuberculosis. One study reported an EC50 value of 25 µg/mL for this compound against M. tuberculosis. researchgate.net Furthermore, a related compound, Desertomycin G, has demonstrated strong antibiotic activity against clinically isolated, antibiotic-resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov This suggests that the desertomycin family of compounds could be a source for new anti-tuberculosis agents. researchgate.net

Limited Activity Against Gram-Negative Bacterial Pathogens

The antibacterial activity of this compound is predominantly restricted to Gram-positive bacteria. bioaustralis.commdpi.com Research has consistently shown that it has no significant inhibitory effects against Gram-negative bacteria at concentrations as high as 250 µg/ml. academicjournals.org For example, Escherichia coli and Pseudomonas aeruginosa were not inhibited by this compound at this concentration. academicjournals.org This limited activity is a key characteristic of its antibacterial spectrum.

Antifungal Activity Spectrum

In addition to its antibacterial properties, this compound also possesses broad-spectrum antifungal activity, inhibiting both yeasts and filamentous fungi. bioaustralis.comnih.gov

Activity Against Yeasts

This compound has been shown to be effective against various yeast species. nih.govresearchgate.net However, the concentrations required for inhibition are generally higher than those for bacteria. nih.govresearchgate.net One study established that the minimum concentration to inhibit the growth of tested yeasts by 80% (IMC) was 100 µg/mL or more. nih.govresearchgate.netcdnsciencepub.com The mechanism of action against yeasts is believed to involve disruption of the plasma membrane, leading to the leakage of potassium ions. nih.govresearchgate.net

Activity Against Filamentous Fungi

This compound also exhibits significant activity against a range of filamentous fungi, many of which are plant pathogens. bioaustralis.comacademicjournals.org The inhibitory concentrations for filamentous fungi are generally lower than those for yeasts. nih.govresearchgate.net A study determined the IMC for several filamentous fungi to be 50 µg/mL. nih.govresearchgate.netcdnsciencepub.com

Research has demonstrated the efficacy of this compound against several phytopathogenic fungi, including:

Fusarium graminearum academicjournals.org

Alternaria solani academicjournals.org

Sclerotinia sclerotiorum academicjournals.org

Fusarium oxysporum academicjournals.org

Verticillium dahliae academicjournals.org

Alternaria alternata academicjournals.org

Colletotrichum gloesporioides academicjournals.org

Table 2: Antifungal Activity of this compound

| Fungal Type | Organism(s) | Activity Level (IMC) | Reference |

|---|---|---|---|

| Yeasts | Various tested strains | ≥100 µg/mL | nih.govresearchgate.netcdnsciencepub.com |

| Filamentous Fungi | Various tested strains | 50 µg/mL | nih.govresearchgate.netcdnsciencepub.com |

Cellular and Molecular Mechanisms of Action

This compound exerts its antimicrobial effects through a multi-targeted approach, primarily involving the disruption of crucial cellular processes such as protein synthesis and the maintenance of cell membrane integrity. These mechanisms collectively compromise the viability of susceptible bacteria.

Interference with Ribosomal Function and Protein Synthesis

This compound has been shown to interfere with the intricate process of protein synthesis, which is fundamental for bacterial growth and replication. This inhibition is achieved by targeting the ribosome, the cellular machinery responsible for translating genetic information into functional proteins. biomol.com The bacterial ribosome, a complex of ribosomal RNA (rRNA) and proteins, is a well-established target for many antibiotics. frontiersin.orgnih.gov

Table 1: Molecular Docking of this compound with Ribosomal Proteins

| Target Protein | Ribosomal Subunit | Function | Putative Interaction with this compound |

| RpsL (S12) | Small (30S) | Involved in tRNA selection and translational accuracy. uniprot.orgnih.gov | Binding may interfere with codon recognition and translocation. researchgate.net |

| RplC (L3) | Large (50S) | Component of the peptidyl transferase center. researchgate.net | Binding could inhibit peptide bond formation. researchgate.net |

Beyond direct interaction with the ribosome, this compound also appears to disrupt bacterial protein homeostasis by targeting the ClpC1 protease. researchgate.net ClpC1 is an ATP-dependent unfoldase that is a crucial component of the Clp proteolytic complex in bacteria like Mycobacterium tuberculosis. ethz.chresearchgate.netnih.gov This complex is responsible for degrading misfolded or damaged proteins, thereby maintaining cellular protein quality control. frontiersin.org Molecular docking analyses indicate that this compound can bind to ClpC1. researchgate.net This interaction could inhibit the protease's function, leading to an accumulation of non-functional proteins and ultimately disrupting bacterial homeostasis. researchgate.net

Disruption of Bacterial Cell Membrane Integrity

In addition to inhibiting protein synthesis, this compound is known to disrupt the integrity of the bacterial cell membrane. ontosight.ai The bacterial cell membrane is a critical barrier that maintains the distinct internal environment of the cell and is the site of numerous essential processes. nih.govplos.org The interaction of this compound with the membrane leads to a loss of its structural and functional integrity. ontosight.aifrontiersin.org This mechanism is a common feature of many antimicrobial peptides and lipopeptide antibiotics. frontiersin.orgbiomol.com The disruption can involve the disorganization of the lipid bilayer, leading to increased fluidity and the formation of pores or lesions in the membrane. plos.org

Induction of Cellular Permeability Changes

A direct consequence of the disruption of the cell membrane is a significant change in cellular permeability. semanticscholar.orgresearchgate.net The compromised membrane loses its ability to selectively control the passage of ions and molecules. researchgate.net

The increased permeability of the cell membrane leads to the leakage of essential intracellular components. semanticscholar.orgresearchgate.net This can include ions, such as potassium (K+), as well as larger molecules like nucleic acids and proteins. semanticscholar.orgfrontiersin.org The loss of these vital cellular constituents disrupts the electrochemical gradients across the membrane and depletes the cell of the building blocks and energy sources necessary for survival, ultimately contributing to cell death. frontiersin.org

Impact on Plasma Membrane Potentials

This compound exerts a significant influence on the plasma membranes of fungal cells, leading to a disruption of membrane potential. ontosight.ainih.govcdnsciencepub.com A primary mechanism identified is its ability to alter membrane permeability. nih.govcdnsciencepub.com Studies have demonstrated that following a brief 30-minute contact with both subinhibiting and inhibiting concentrations of desertomycin, yeast cells release large quantities of potassium ions. nih.govcdnsciencepub.comresearchgate.net This rapid efflux of intracellular potassium disrupts the crucial electrochemical gradient that is essential for maintaining the cell's resting membrane potential. libretexts.orgnih.gov The loss of this potential can lead to the inhibition of critical cellular processes, including DNA, RNA, and protein synthesis, ultimately resulting in cell death. libretexts.orgbiomol.com

Influence on Fungal Cell Morphology and Metabolism

This compound induces notable changes in both the morphology and metabolic functions of fungal cells. nih.govcdnsciencepub.comresearchgate.net Its impact on the structural integrity of the cell is evident from studies on Saccharomyces uvarum spheroplasts (yeast cells with their cell walls removed). The regeneration of these spheroplasts in a liquid medium was inhibited by desertomycin at concentrations five times lower than those needed to inhibit intact cells, indicating a direct action on the plasma membrane that hinders cell wall and membrane repair or synthesis. nih.govcdnsciencepub.comresearchgate.net

The compound also affects key metabolic pathways. nih.govnih.gov While it has no immediate inhibitory effect on yeast respiration, even at high concentrations, the respiratory activity of cells grown in the presence of sub-inhibiting doses was found to be reduced by as much as 40%. nih.govcdnsciencepub.comresearchgate.net At concentrations of 100 micrograms/mL or higher, desertomycin has been shown to affect protein synthesis. nih.govresearchgate.net Furthermore, as noted previously, desertomycin alters lipid metabolism by modifying the relative composition of phospholipids (B1166683) in the plasma membrane. nih.gov

Investigational Cytotoxic Activity in Pre-clinical Models

Early reports identified that this compound possesses cytostatic action. toku-e.com Pre-clinical investigations into the desertomycin family of compounds have revealed significant cytotoxic activity against various cancer cell lines, highlighting its potential for further study in oncology. nih.govresearchgate.netnih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines

Research on Desertomycin G, a closely related analogue of this compound, has provided specific insights into the family's cytotoxic potential. nih.govresearchgate.net Desertomycin G has been shown to affect the viability of specific human tumor cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1). nih.govresearchgate.netnih.govmdpi.com A noteworthy aspect of this activity is its selectivity; the compound did not impact the viability of normal mammary fibroblasts in the same studies. nih.govresearchgate.netnih.gov

Quantitative analysis demonstrated that treatment with Desertomycin G at concentrations of 2.5 and 5.0 μM resulted in a decrease in the viability of both DLD-1 and MCF-7 cancer cell lines to approximately 50% of the controls after three days. scienceopen.com

Table 1: Investigational In Vitro Cytotoxicity of Desertomycin G

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | Affects cell viability. nih.govresearchgate.netnih.gov |

| DLD-1 | Human Colon Carcinoma | Affects cell viability. nih.govresearchgate.netnih.gov |

| Normal Mammary Fibroblasts | Normal (Non-cancerous) | No effect on viability observed. nih.govresearchgate.net |

Structure Activity Relationships Sar and Chemical Derivatization of Desertomycin a

Strategic Chemical Modifications and Analogue Synthesis

A significant modification of Desertomycin (B81353) A is the acetylation of its primary amino group at the C-46 position, resulting in the formation of Desertomycin H. nih.govmdpi.com This natural analogue was isolated from Streptomyces sp. PAP62. nih.gov The structural difference was confirmed by high-resolution mass spectrometry, which indicated a molecular formula of C₆₃H₁₁₁NO₂₂, consistent with the addition of an acetyl group to Desertomycin A. nih.govmdpi.com NMR analysis further pinpointed the location of this modification. The key evidence included an HMBC correlation from the H-46 proton to the new acetamide (B32628) carbonyl carbon and a noticeable downfield shift of the H₂-46 protons in Desertomycin H compared to their position in this compound, confirming the formation of an N-acetyl group at the terminus of the polyketide chain. nih.govmdpi.com

Functionalization of the extensive polyketide backbone of desertomycins, which is rich in hydroxyl and carbonyl groups, can lead to analogues with altered physicochemical properties and biological activities. While synthetic esterification or oxidation of the isolated this compound is not widely reported, natural analogues demonstrate the impact of backbone modifications.

A key example is Desertomycin G, a naturally occurring analogue isolated from the marine actinomycete Streptomyces althioticus MSM3. nih.govresearchgate.net Structural analysis revealed that Desertomycin G's macrolactone backbone differs from this compound in two significant ways: it possesses an additional double bond at the ∆4 position and an extra methyl group located at C-24. nih.gov These changes within the core polyketide structure, distinct from the terminal amino group, illustrate how biosynthetic pathways can generate diversity within the desertomycin family, offering insights into regions of the macrocycle that can be modified. nih.govresearchgate.net

A pivotal discovery in the study of this compound derivatization is its N-succinylation to form Desertomycin X. ethz.ch This analogue was co-isolated with this compound from Streptomyces sp. strain YIM 121038. ethz.ch Structurally, Desertomycin X is identical to this compound except for the attachment of a succinyl group to the primary amine, a modification that renders the antibiotic inactive. ethz.ch

The enzymatic basis for this transformation was traced not to the desertomycin biosynthetic gene cluster (BGC) itself, but to a cryptic siderophore BGC (csb) elsewhere in the genome. ethz.ch Researchers identified a gene, csbC, which encodes an N-succinyltransferase. ethz.ch The recombinant CsbC enzyme was shown to catalyze the N-succinylation of this compound in vitro, using succinyl-CoA as the acyl donor. ethz.ch Further studies showed that the CsbC enzyme could also succinylate other structurally different antibiotics that possess amino groups, suggesting it may play a role in antibiotic resistance. ethz.ch The enzyme showed a much lower efficiency for acetylation, indicating a preference for succinyl-CoA. ethz.ch

Table 1: Structural Comparison of this compound and its Analogues

| Compound | Parent Structure | Modification at C-46 Amino Group | Backbone Modification | Molecular Formula |

| This compound | Desertomycin | Primary Amine (-NH₂) | None | C₆₁H₁₀₉NO₂₁ nih.gov |

| Desertomycin H | Desertomycin | Acetyl Group (-NHCOCH₃) | None | C₆₃H₁₁₁NO₂₂ nih.govmdpi.com |

| Desertomycin X | Desertomycin | Succinyl Group (-NHCO(CH₂)₂COOH) | None | C₆₅H₁₁₃NO₂₄ ethz.ch |

| Desertomycin G | Desertomycin | Primary Amine (-NH₂) | Additional double bond (∆4) and methyl group (C-24) | C₆₂H₁₀₉NO₂₁ nih.gov |

Correlation of Structural Features with Biological Activity

The study of this compound analogues has established a clear correlation between specific structural features, particularly the state of the terminal amino group, and the resulting biological activity.

The integrity of the primary amino group at the C-46 position is critical for the antimicrobial potency of this compound. ethz.chbiorxiv.org The discovery that Desertomycin X, the N-succinylated analogue, is antibiotically inactive provides the strongest evidence for this. ethz.ch The attachment of the bulky and negatively charged succinyl group completely abrogates its activity, suggesting that a free, positively charged primary amine is essential for the molecule's interaction with its biological target. ethz.chbiorxiv.org

This hypothesis is further supported by the reduced activity of Desertomycin H. The acetylation of the amino group in Desertomycin H, while not as disruptive as succinylation, still diminishes its antimicrobial efficacy compared to this compound, reinforcing the importance of an unmodified amino function for optimal potency. nih.gov

Direct comparison of the antimicrobial activity of desertomycin analogues reveals a clear hierarchy of potency directly linked to their structural modifications. This compound exhibits moderate to strong activity, primarily against Gram-positive bacteria. nih.govethz.ch

In contrast, Desertomycin H shows a narrower and weaker activity profile. While it retained some ability to inhibit Gram-positive bacteria in disk diffusion assays, its minimum inhibitory concentrations (MICs) were significantly higher (>128 µg/mL) than those of this compound in broth microdilution tests, indicating a substantial loss of potency. nih.gov Desertomycin X is reported to be completely inactive. ethz.ch

Desertomycin G, with its modified polyketide backbone but intact amino group, displays a potent and interesting activity profile. It shows strong inhibitory activity against a range of Gram-positive pathogens, including clinically relevant strains of Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecium. nih.govresearchgate.net Notably, unlike this compound, it also demonstrates moderate activity against some Gram-negative bacteria, suggesting that modifications to the macrolactone ring can influence the antibacterial spectrum. nih.gov

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Desertomycin Analogues

| Bacterial Strain | This compound | Desertomycin H | Desertomycin G |

| Staphylococcus aureus | 16-32 nih.gov | >128 nih.gov | 4 nih.gov |

| Enterococcus faecalis | 32 nih.gov | >128 nih.gov | 8 nih.gov |

| Enterococcus faecium | 16 ethz.ch | Not Reported | 4 nih.gov |

| Streptococcus pneumoniae | Not Reported | Not Reported | 4 nih.gov |

| Corynebacterium urealyticum | Not Reported | Not Reported | 2 nih.gov |

| Mycobacterium tuberculosis | 25 (EC₅₀) researchgate.net | Not Reported | 2 nih.gov |

| Escherichia coli | >128 nih.gov | >128 nih.gov | >64 nih.gov |

This compound as a Model for Macrolide Synthesis and Structure-Activity Relationship (SAR) Studies

This compound, a complex 42-membered macrocyclic lactone, represents a significant scaffold in the field of medicinal chemistry, serving as a valuable model for both the development of novel synthetic strategies and the exploration of structure-activity relationships (SAR) for macrolide antibiotics. wikidoc.orgnih.gov Its intricate architecture, featuring a polyol chain, multiple stereocenters, and a terminal primary amine, presents a formidable synthetic challenge, thereby stimulating the innovation of new chemical methodologies. researchgate.netmdpi.com Furthermore, the discovery of naturally occurring analogs of this compound has provided crucial insights into the structural features essential for its biological activity.

The study of this compound and its derivatives is driven by the urgent need for new classes of antimicrobial compounds to combat the rise of multidrug-resistant pathogens. mdpi.com By understanding how modifications to the this compound core affect its antibacterial potency, researchers can design novel macrolides with improved efficacy and a broader spectrum of activity.

Chemical Derivatization and Key Structural Modifications

The chemical derivatization of this compound has been primarily guided by the isolation and characterization of its natural analogs. These related compounds feature modifications at specific sites, offering a natural library for SAR studies. Key derivatives include Desertomycin H, Desertomycin G, and Desertomycin X.

Desertomycin H: This analog features an acetyl group on the terminal amine (N-acetylation). mdpi.com This modification allows for a direct assessment of the role of the primary amine's basicity and hydrogen-bonding capacity in the compound's antibacterial activity. The addition of the acetamide moiety was identified through detailed NMR spectroscopic analysis, which showed a downfield shift of the protons adjacent to the nitrogen atom. mdpi.com

Desertomycin G: Structurally, Desertomycin G differs from this compound by the presence of an additional double bond and a methyl group on the macrolactone ring. mdpi.com It exhibits potent activity against various clinically relevant pathogens, including Mycobacterium tuberculosis, and also shows cytotoxicity against certain cancer cell lines. researchgate.netmdpi.com The biosynthesis of this analog involves distinct enzymatic pathways that are a subject of active research. mdpi.com

Desertomycin X: This derivative is an N-succinylated analog of this compound, meaning a succinyl group is attached to the terminal amine. asm.org The discovery of Desertomycin X was significant as it was found to be antibiotically inactive, strongly suggesting that an unencumbered primary amine is crucial for the antibacterial properties of the desertomycin class of compounds. asm.orgreferencecitationanalysis.com An N-succinyltransferase, encoded by a cryptic siderophore biosynthesis gene cluster, was identified as the enzyme responsible for this modification. asm.org

The generation of these and other potential derivatives is also being explored through the heterologous expression of the desertomycin biosynthetic gene cluster. frontiersin.org This genetic engineering approach allows for the production of novel analogs that may not be accessible through traditional chemical synthesis.

Structure-Activity Relationship (SAR) Analysis

The comparative analysis of the biological activities of this compound and its analogs has begun to unravel the key structural determinants for its antibacterial effects.

A pivotal finding from SAR studies is the critical importance of the primary amino group at the terminus of the polyol chain. The N-succinylation in Desertomycin X leads to a complete loss of antibacterial activity, indicating that this functional group is essential for target interaction, likely through electrostatic interactions or hydrogen bonding. asm.orgreferencecitationanalysis.com Similarly, while Desertomycin H (the N-acetylated analog) retains some activity against Gram-positive bacteria, its potency is reported to be observable primarily through disk diffusion methods and not as pronounced in minimum inhibitory concentration (MIC) assays compared to this compound. mdpi.com This suggests that while some modification at the amino group might be tolerated, bulky or charged substituents are detrimental to its function.

The modifications seen in Desertomycin G, namely the additional double bond and methyl group, contribute to its potent and broad-spectrum activity, including against M. tuberculosis. researchgate.netmdpi.com This highlights that the conformation and rigidity of the macrolactone ring also play a significant role in the molecule's bioactivity.

The antibacterial activity of this compound and its derivatives is primarily directed against Gram-positive bacteria, with limited to no activity against Gram-negative bacteria at comparable concentrations. mdpi.comasm.org This specificity is a key aspect of its SAR profile and is likely due to differences in the cell envelope structures between these two bacterial types.

Interactive Data Table: Antibacterial Activity of Desertomycin Analogs

The following table summarizes the reported antibacterial activities of this compound and its key derivatives.

| Compound | Modification from this compound | Test Organism | MIC (µg/mL) | Activity Notes |

| This compound | - | Staphylococcus aureus | Moderate | Active against various Gram-positive bacteria. asm.orgreferencecitationanalysis.com |

| Desertomycin H | N-acetylation | Staphylococcus aureus | - | Activity observed via disk diffusion, less potent than this compound in MIC assays. mdpi.com |

| Desertomycin G | Additional double bond and methyl group | Mycobacterium tuberculosis | Potent | Also active against other Gram-positive and some Gram-negative pathogens. researchgate.netmdpi.com |

| Desertomycin X | N-succinylation | Staphylococcus aureus | >128 | Inactive. asm.orgreferencecitationanalysis.com |

Advanced Research Methodologies and Experimental Approaches in Desertomycin a Studies

Genomic and Proteomic Analysis for Biosynthesis and Mechanism Discovery

The study of an organism's complete set of genes, known as genomics, and the investigation of all its proteins, termed proteomics, are fundamental to understanding the biosynthesis of complex natural products like Desertomycin (B81353) A. longdom.org Knowledge of the genome is a prerequisite for studying the proteome, as genes encode the messenger RNA (mRNA) that is then translated into proteins. longdom.org This relationship, however, is not always straightforward, as not all mRNA is translated into proteins, making proteomics a necessary complement to genomics for a complete functional understanding. longdom.org

In the context of Desertomycin A, genomic analysis of the producing organism, Streptomyces sp. strain YIM 121038, successfully identified the biosynthetic gene cluster (BGC) responsible for its production. nih.gov However, this analysis alone was insufficient to explain the formation of an inactive analogue, Desertomycin X. It was the subsequent search of the genome for putative N-acyltransferase genes that led to the identification of a candidate within a cryptic siderophore BGC. nih.gov This discovery highlights the power of combining genomic data with biochemical analysis to unravel complex biosynthetic pathways.

Furthermore, a detailed analysis of the fermentation time-course of Streptoverticillium baldacii, another desertomycin-producing organism, has provided a comprehensive picture of the biosynthetic relationships within the desertomycin family. rsc.org This study revealed that this compound is the initial product in the sequence, which then undergoes further enzymatic modifications to produce other members of the family, such as oasomycin F and oasomycin B. rsc.org

Bioactivity-Guided Fractionation and Dereplication Techniques

Bioactivity-guided fractionation is a classic and essential strategy in natural product discovery. This process involves the systematic separation of a crude extract into fractions, followed by bioassays to identify the active components. vliz.be In the study of a crude extract from Streptomyces sp. PAP62, reverse-phase chromatographic fractionation was employed, which identified fractions 6–8 as the most active against S. aureus. researchgate.net Further analysis of fraction 8 led to the isolation of this compound and a new analogue, Desertomycin H. researchgate.net Similarly, the investigation of Streptomyces althioticus MSM3 involved bioassay-guided identification of active fractions from a semipreparative HPLC analysis, which pointed to a single peak responsible for the observed antibiotic activity. nih.gov

Dereplication is a critical step to avoid the re-isolation of known compounds. Modern dereplication strategies often couple liquid chromatography-mass spectrometry (LC-MS) with bioactivity data. nih.govmdpi.com In the case of Streptomyces althioticus MSM3, LC-UV-MS and LC-HRMS chemical dereplication approaches were used to quickly determine that the active peak was not a known compound in their library, prompting its isolation and structural elucidation. nih.gov A targeted approach combining mass spectrometry data with bioactivity was also instrumental in identifying Desertomycin H from Streptomyces sp. PAP62. researchgate.netnih.govmdpi.comemich.edunih.gov The MS/MS spectral data for this compound and H are now part of a spectral library for future Global Natural Products Social (GNPS) molecular networking analysis, which will further streamline dereplication efforts. mdpi.com

Novel Screening Platforms for Antibiotic Discovery (e.g., Modified Crowded Plate Technique (mCPT))

The discovery of novel antibiotics is challenged by the fact that many biosynthetic gene clusters are silent under standard laboratory conditions. nih.govemich.edudoaj.org To address this, novel screening platforms are being developed to elicit the production of these silent metabolites. One such platform is the modified crowded plate technique (mCPT). nih.govemich.edunih.govdoaj.org This technique utilizes complex microbial interactions by co-culturing a high density of a sensitized target organism with a lower number of environmental organisms. nih.gov This direct screening of complex microbial communities for antibiotic-producing microbes has proven effective in identifying microbes capable of silent antibiotic production. researchgate.netnih.govemich.edudoaj.org

Using the mCPT, over 1400 antibiotic-producing microbes were isolated, with 62 showing activity against multidrug-resistant pathogens. researchgate.netnih.govmdpi.comemich.edu This technique, coupled with secondary screening methods, led to the identification of Streptomyces sp. PAP62, the producer of this compound and H. researchgate.netmdpi.com The success of the mCPT demonstrates that ecology-based screening methods can significantly enhance the discovery of novel antibiotics by activating otherwise silent biosynthetic gene clusters. nih.gov

In Silico Modeling and Molecular Docking Studies

In silico modeling and molecular docking are powerful computational tools used to predict the interactions between a small molecule, like an antibiotic, and its biological target. mdpi.comnih.govbiointerfaceresearch.comajchem-a.com These methods can provide insights into the binding mode, affinity, and specificity of a compound, thereby guiding further experimental studies. mdpi.comnih.gov Molecular docking studies typically involve generating multiple possible binding poses of a ligand within the active site of a protein and scoring them based on energy calculations. biointerfaceresearch.com

For this compound, molecular docking studies can be employed to reveal its binding mechanism to potential target proteins. While specific docking studies for this compound are not detailed in the provided context, the general methodology involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using software like AutoDock to simulate their interaction. mdpi.com The results of such studies can help to rationalize the observed biological activity and guide the design of new, more potent analogues.

Multi-omics Data Integration for Comprehensive Mechanistic Understanding

To gain a holistic understanding of complex biological processes, it is often necessary to integrate data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. jci.orgnih.govfrontiersin.orgnih.govebi.ac.uk This multi-omics approach allows for a more complete picture of the flow of information from genotype to phenotype and the interplay between different biomolecules. nih.gov The integration of multi-omics data can help to identify disease-associated molecular patterns, discover biomarkers, and elucidate regulatory networks. nih.gov

In the study of this compound, a multi-omics approach could provide a more comprehensive understanding of its mechanism of action and the host response. For example, combining transcriptomic and proteomic data from cells treated with this compound could reveal which cellular pathways are perturbed by the antibiotic. frontiersin.org Furthermore, integrating these datasets with metabolomic data could provide insights into how the cell's metabolism is altered in response to the compound. While specific multi-omics studies on this compound are not detailed in the provided context, the application of such approaches holds great promise for a deeper mechanistic understanding.

Target Identification and Validation Approaches (e.g., CRISPR-Cas9 screening, Metabolomic Profiling)

Identifying the specific molecular target of a bioactive compound is a crucial step in drug discovery. Modern techniques like CRISPR-Cas9 screening have revolutionized this process. nih.govresearchgate.net CRISPR-Cas9 technology allows for precise and efficient gene editing, making it possible to systematically knock out or modify genes in a cell line to identify those that confer sensitivity or resistance to a compound. nih.gov A genome-wide CRISPR screen could be used to identify host genes that modulate the cytotoxicity of this compound.

Future Directions and Research Gaps in Desertomycin a Studies

Unraveling Uncharacterized Biological Activities

Desertomycin (B81353) A, a 42-membered macrocyclic lactone, is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. However, a significant research gap exists in the full characterization of its biological activities and its precise mechanism of action remains largely uninvestigated. The discovery of new analogues with distinct bioactivities underscores the potential for Desertomycin A and its related compounds to possess a wider range of pharmacological properties than currently known.

A notable development in this area is the isolation of Desertomycin G from the marine actinomycete Streptomyces althioticus MSM3. scienceopen.comresearchgate.net This analogue has demonstrated potent activity against clinical isolates of Mycobacterium tuberculosis and has shown cytotoxic effects on human breast tumor cell lines. scienceopen.comresearchgate.net To date, this is the first report of a desertomycin family member exhibiting such activities, opening a crucial avenue of research into whether this compound or other derivatives may also possess antimycobacterial or anticancer properties. researchgate.net

Furthermore, research has shown that the observed activity of this compound can be highly dependent on the experimental conditions. For instance, while it showed inhibitory effects against E. coli in disk diffusion assays, no significant activity was measured in liquid broth cultures at concentrations below 128 μg/mL. univie.ac.atnih.gov This discrepancy highlights the need for comprehensive studies to understand how different physiological environments influence its antibacterial efficacy. The continued exploration of new desertomycin analogues from diverse sources, such as Desertomycin H from a marine Streptomyces species, further suggests that a wealth of uncharacterized biological activities within this compound family awaits discovery. mdpi.com

Exploration of Off-Target Effects and Selectivity Mechanisms

A critical knowledge gap in the study of this compound is the understanding of its selectivity and potential off-target effects. For any compound to be considered for therapeutic development, a thorough understanding of its interactions within a biological system is paramount to predict its safety and efficacy. The lack of a well-defined mechanism of action for this compound directly contributes to the obscurity of its selectivity profile. lumenlearning.com

As a large macrolide antibiotic, there is a possibility that this compound could interact with targets in mammalian cells, similar to how other macrolides are known to affect mitochondrial ribosomes due to their structural similarity to bacterial ribosomes. nih.gov Investigating these potential off-target interactions is essential. The cellular responses to antibiotics can be complex and multifactorial, sometimes involving physiological alterations that are not directly related to the primary killing mechanism. These secondary or "off-target" impacts can include acting as signaling molecules at sub-inhibitory concentrations. biosynsis.com

Initial insights into the compound's structure-activity relationship provide a starting point for exploring selectivity. Research has revealed that the primary amine group on this compound is essential for its antibacterial activity, as its N-succinylation in the analogue Desertomycin X results in a loss of function. univie.ac.atethz.ch This specific functional group likely plays a key role in binding to its primary microbial target. Future research should focus on identifying this target and elucidating the binding mechanism, which would in turn enable a systematic investigation of its interactions with host cell components and predict potential off-target effects.

Development of Novel Derivatization Strategies

The complex structure of this compound presents both challenges and opportunities for the development of novel derivatives with improved efficacy, selectivity, or pharmacokinetic properties. Future research in this area can leverage biosynthetic engineering and chemical modification strategies. researchgate.net

The discovery of enzymes involved in the desertomycin biosynthetic pathway offers powerful tools for creating new analogues. For example, the N-succinyltransferase CsbC, which converts this compound into its inactive form Desertomycin X, has been identified. univie.ac.atethz.ch This enzyme has been shown to act on several other antibiotics with amino groups, suggesting its potential use in targeted modification of the this compound core. ethz.ch Similarly, the characterization of the amidinohydrolase DstH, which catalyzes the final step in this compound biosynthesis, presents an opportunity for enzymatic manipulation to create derivatives. uni-hannover.de

Furthermore, the successful cloning and heterologous expression of the entire 127-kb desertomycin biosynthetic gene cluster provide a powerful platform for generating novel compounds. acs.org This enables the application of advanced genetic techniques, such as "module editing," to alter the polyketide synthase (PKS) machinery and produce structurally diverse desertomycin analogues. Bioengineering approaches, which involve manipulating the metabolic pathways of living organisms, could be harnessed to produce derivatives that are difficult to achieve through traditional chemical synthesis. slideshare.net These strategies could lead to the development of new this compound-based compounds with enhanced therapeutic potential.

Ecological and Environmental Role of this compound and its Biosynthesis

While this compound is recognized for its antimicrobial properties, its natural role in the environment is not fully understood. Many antibiotic biosynthetic gene clusters in microorganisms remain "silent" under standard laboratory culture conditions, suggesting their expression is a response to specific ecological triggers. mdpi.combiorxiv.org This is true for desertomycin, whose production appears to be induced by complex microbial interactions.

The successful isolation of desertomycin-producing strains using a "modified crowded plate technique" (mCPT), which mimics a competitive and nutrient-limited environment, strongly implies that this compound functions as a competitive agent against other microbes. mdpi.comresearchgate.netdoaj.org In nature, antibiotics can act as weapons in the fight for resources or, at lower concentrations, as signaling molecules that mediate microbial community structure and function. biosynsis.com

Recent studies have revealed that arginine-derived polyketides, including this compound, can act as cross-kingdom signaling molecules. biosynsis.com They have been shown to induce the production of secondary metabolites in fungi, such as Aspergillus nidulans, indicating a role in mediating complex bacteria-fungi interactions in soil environments. biosynsis.combiorxiv.org This suggests that the ecological function of this compound extends beyond simple inhibition to orchestrating intricate ecological scenarios of attack and defense. Understanding these ecological roles is crucial, as it provides insight into the natural pressures that have shaped the evolution of this potent molecule.

Exploration of Marine-Derived Producers and New Analogues

The marine environment represents a vast and relatively untapped reservoir of microbial diversity and novel bioactive compounds. scienceopen.commdpi.com Recent discoveries have highlighted that marine actinomycetes, in particular, are a promising source for new members of the desertomycin family. nih.govresearchgate.net This area of exploration is a key future direction for this compound-related research.

Significant findings include the isolation of new analogues from marine sources. Desertomycin H was discovered from the marine-derived Streptomyces sp. strain PAP62. mdpi.com Even more notably, Desertomycin G was isolated from Streptomyces althioticus MSM3, an actinomycete associated with the intertidal marine macroalgae (Ulva sp.) collected from the Cantabrian Sea. scienceopen.comresearchgate.net The discovery of Desertomycin G is particularly important as it expanded the known bioactivity profile of the desertomycin family to include antimycobacterial and cytotoxic effects. researchgate.net

These findings strongly suggest that marine ecosystems, including organisms like seaweeds and sponges, host actinomycetes that have evolved unique biosynthetic capabilities. scienceopen.com The distinct environmental conditions of marine habitats—such as high salinity, pressure, and unique microbial competition—may drive the production of structurally and functionally novel analogues of this compound. mdpi.com A systematic exploration of marine actinomycetes is therefore a promising strategy to expand the chemical diversity of the desertomycin family and to discover new compounds with potentially valuable therapeutic properties.

Q & A

Q. What experimental methodologies are critical for the initial discovery and structural identification of Desertomycin A?

this compound was identified through genomic mining of Streptomyces flavofungini TRM90047, targeting biosynthetic gene clusters (BGCs) associated with antimicrobial activity. Structural elucidation employed HSQC-TOCSY NMR spectroscopy to resolve its 44-carbon macrolide structure, supported by high-resolution mass spectrometry (HRMS) . Key steps include:

- Genomic analysis : Screening for BGCs linked to polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).

- Bioassay-guided fractionation : Isolating bioactive compounds using anti-Mycobacterium tuberculosis (M.tb) activity as a screening metric.

Q. How is the anti-M.tb efficacy of this compound quantified, and what thresholds define its bioactivity?

Anti-M.tb activity is measured via microplate alamarBlue assay (MABA) , reporting half-maximal effective concentration (EC50). This compound showed an EC50 of 25 µg/mL , comparable to first-line antibiotics like rifampicin. Bioactivity thresholds:

| Compound | EC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Desertomycin 44-1 | 25 |

| Desertomycin 44-2 | 50 |

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico molecular docking predictions and in vitro bioactivity data for this compound?

Discrepancies often arise from protein flexibility or solvation effects not modeled in docking simulations. To address this:

- Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations).

- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity . Example: this compound showed strong in silico binding to RpsL (ribosomal protein S12), but EC50 values suggest additional mechanisms, such as membrane disruption.

Q. What experimental designs are optimal for assessing this compound’s synergistic effects with existing tuberculosis therapies?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs):

Q. How can researchers improve the yield of this compound during fermentation, and what parameters require optimization?

Critical parameters include:

- Carbon/nitrogen source ratios : Manipulate S. flavofungini metabolism to favor macrolide production.

- Precursor feeding : Add methylmalonyl-CoA precursors to enhance polyketide elongation.

- pH/temperature control : Maintain optimal ranges (e.g., pH 6.5–7.0, 28°C) to stabilize secondary metabolite synthesis .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for meta-analysis of this compound’s efficacy across heterogeneous preclinical studies?

Apply random-effects models to account for variability in study designs (e.g., differing MABA protocols). Use I² statistics to quantify heterogeneity:

Q. How should researchers address batch-to-batch variability in this compound bioactivity measurements?

Implement quality-by-design (QbD) principles :

- Standardize fermentation conditions using design of experiments (DoE) .

- Apply HPLC-PDA-MS for purity assessment (>95% by peak area).

- Use internal standards (e.g., erythromycin) to normalize bioactivity data .

Contradiction and Reproducibility Challenges

Q. Why might this compound exhibit inconsistent activity against drug-resistant M.tb strains, and how can this be systematically evaluated?

Potential causes:

- Efflux pump upregulation : Test susceptibility in the presence of efflux inhibitors (e.g., verapamil).

- Target mutations : Sequence rpsL, rplC, and clpC1 in resistant strains to identify resistance-conferring SNPs . Validation workflow :

- Generate isogenic M.tb strains with candidate mutations.

- Compare this compound EC50 in wild-type vs. mutant strains .

Innovation and Knowledge Gap Questions

Q. What novel methodologies could elucidate this compound’s off-target effects in host cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.